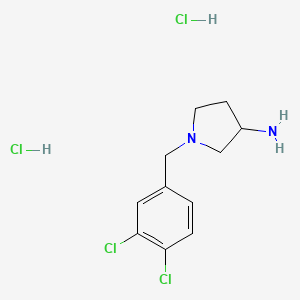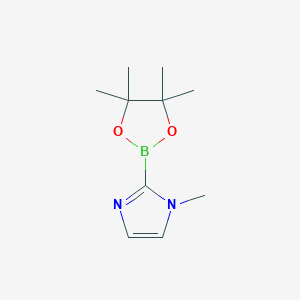
1-(3-Methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde
Übersicht
Beschreibung
The compound “1-(3-Methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde” is likely to be an organic compound consisting of a triazole ring, which is a type of heterocyclic ring, attached to a methoxyphenyl group and an aldehyde group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the triazole ring, possibly through a [3+2] cycloaddition or other similar reaction . The methoxyphenyl group could potentially be introduced through a substitution reaction, and the aldehyde group could be introduced through oxidation .Molecular Structure Analysis
The molecular structure of this compound would likely show the triazole ring attached to the methoxyphenyl group at one position and the aldehyde group at the fourth position .Chemical Reactions Analysis
As an organic compound, “1-(3-Methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde” would likely undergo various reactions typical of its functional groups. The aldehyde group could undergo reactions such as nucleophilic addition or oxidation, and the triazole ring might participate in various cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-Methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde” would depend on its molecular structure. The presence of the aldehyde group could make it polar and capable of forming hydrogen bonds. The methoxyphenyl group could contribute to its hydrophobicity .Wissenschaftliche Forschungsanwendungen
Alzheimer’s Disease Treatment
This compound is a valuable intermediate in the synthesis of rivastigmine , a potent drug used for treating early-stage Alzheimer’s disease . The biocatalytic synthesis of (S)-1-(3-Methoxyphenyl)ethylamine, derived from this compound, is crucial due to its high stereo-, regio-, and chemoselectivity, which are advantageous over traditional chemical synthesis methods.
Enantioselective Synthesis
The compound plays a significant role in the enantioselective synthesis process. It is used to produce intermediates that require specific stereochemistry, particularly in pharmaceutical applications where the chirality of drug molecules can significantly affect their efficacy .
Biocatalysis
In the field of biocatalysis, “1-(3-Methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde” is used to develop integrated reactor-crystallizer processes for continuous synthesis. This approach enhances process efficiency and atom economy, reducing waste and improving environmental sustainability .
Process Intensification
It serves as a key intermediate in process intensification strategies. By combining synthesis and crystallization in a single integrated system, it is possible to streamline the production process, leading to cost savings and reduced environmental impact .
Enzyme Engineering
The compound is also important in enzyme engineering research. Tailor-made biocatalysts can be designed and produced relatively quickly, and this compound can be used to test and refine these biocatalysts for specific reactions .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The targets of a compound depend on its structure and properties. Triazole compounds are known for their versatile biological activities, including antibacterial, antifungal, and anticancer activities . The specific targets can vary widely and may include enzymes, receptors, or other proteins within the cell.
Biochemical Pathways
Triazole compounds can affect various biochemical pathways depending on their specific targets. For example, some triazole compounds have been shown to affect pathways involved in inflammation, cancer cell proliferation, and microbial growth .
Eigenschaften
IUPAC Name |
1-(3-methoxyphenyl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-15-10-4-2-3-9(5-10)13-6-8(7-14)11-12-13/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AADSLEFBRAGBPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



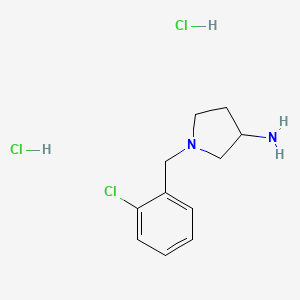
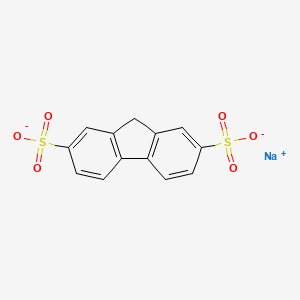
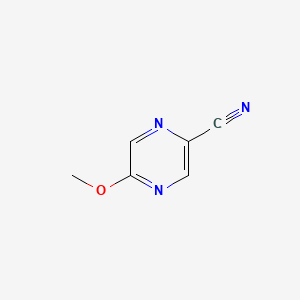


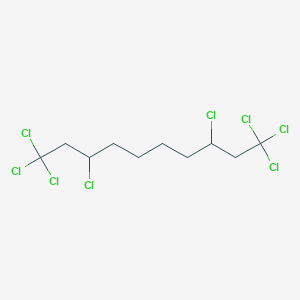

![[(6-Chloro-2-pyrazinyl)methyl]dimethylamine dihydrochloride](/img/structure/B1424297.png)

